molecular formula C14H10O2 B12081579 1-(Dibenzo[b,d]furan-4-yl)ethan-1-one

1-(Dibenzo[b,d]furan-4-yl)ethan-1-one

Cat. No.: B12081579
M. Wt: 210.23 g/mol
InChI Key: CATAPWNWWJUZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dibenzo[b,d]furan-4-yl)ethan-1-one is an organic compound with the molecular formula C14H10O2. It is a solid at room temperature, typically appearing as white to pale yellow crystals. This compound is known for its stability under normal conditions but should be kept away from strong oxidizing agents .

Preparation Methods

The synthesis of 1-(Dibenzo[b,d]furan-4-yl)ethan-1-one can be achieved through various organic reactions. One common method involves the substitution reaction of dibenzofuran derivatives. The process typically includes the use of phenols, arylglyoxals, and cyclic 1,3-diketones in a three-component condensation reaction . Industrial production methods often involve similar organic synthesis techniques, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(Dibenzo[b,d]furan-4-yl)ethan-1-one undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

1-(Dibenzo[b,d]furan-4-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dibenzo[b,d]furan-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on PTP1B is achieved through binding to the enzyme’s active site, thereby preventing its activity. This inhibition can lead to increased insulin sensitivity and glucose uptake, making it a potential therapeutic agent for diabetes .

Comparison with Similar Compounds

1-(Dibenzo[b,d]furan-4-yl)ethan-1-one can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

1-dibenzofuran-4-ylethanone

InChI

InChI=1S/C14H10O2/c1-9(15)10-6-4-7-12-11-5-2-3-8-13(11)16-14(10)12/h2-8H,1H3

InChI Key

CATAPWNWWJUZJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1OC3=CC=CC=C23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.